1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE
1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE
Brand Name:
Vulcanchem
CAS No.:
175136-36-4
VCID:
VC0066386
InChI:
InChI=1S/C16H13BrO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2
SMILES:
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3
Molecular Formula:
C16H13BrO3
Molecular Weight:
333.18 g/mol
1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE
CAS No.: 175136-36-4
Main Products
VCID: VC0066386
Molecular Formula: C16H13BrO3
Molecular Weight: 333.18 g/mol
CAS No. | 175136-36-4 |
---|---|
Product Name | 1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE |
Molecular Formula | C16H13BrO3 |
Molecular Weight | 333.18 g/mol |
IUPAC Name | 1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone |
Standard InChI | InChI=1S/C16H13BrO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
Standard InChIKey | JKMNAXMPRIKLNS-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3 |
Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3 |
PubChem Compound | 678321 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume